![molecular formula C17H15N5O3S2 B5554713 2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)
2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves 1,3-dipolar cycloaddition reactions, with notable examples including the ultrasound-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nuclei. This method demonstrates significant reductions in reaction times and higher yields under ultrasound irradiation, utilizing t-BuOH/H2O as solvents and CuSO4·5H2O/sodium ascorbate as a catalyst for regioselective synthesis (Rezki, 2016).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the spatial arrangement of atoms within the compound. X-ray diffraction methods are commonly used for this purpose, as demonstrated by the study on a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which revealed its monoclinic system and space group through single-crystal X-ray diffraction (叶姣 et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of the compound can be explored through various reactions, including those leading to the formation of new derivatives with antimicrobial or anticancer activities. For instance, the synthesis of alkyl-2-(3-thio-5-(1Н-tetrazole-1-yl)methyl-4-R-4Н-1,2,4-triazole-3-yl)ethan(propan,benz)imidates shows the compound's capability to form biologically active substances (Frolova & Kaplaushenko, 2018).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and crystalline structure, is essential for handling and applying the compound. These properties are determined through methods like NMR, MS, IR, and elemental analyses, as seen in the synthesis and characterization of similar compounds (Panchal & Patel, 2011).
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and benzothiazole moieties have shown promising antimicrobial activities. For instance, a study on the synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus revealed significant antimicrobial activities against various bacterial and fungal strains, suggesting the potential of such compounds in developing new antimicrobial agents (Rezki, 2016).
Anticonvulsant Activity
Another study focused on benztriazoles with mercapto-triazole substituents, evaluating their anticonvulsant activity. The findings highlighted compounds with potent efficacy in anticonvulsant tests, underlining the potential of triazole derivatives in creating effective anticonvulsant therapies (Liu et al., 2016).
Anticancer Activity
Compounds integrating the benzothiazole moiety have been explored for their anticancer activity. A particular study on 4-thiazolidinones containing benzothiazole moiety showed notable anticancer activity against various cancer cell lines, suggesting the utility of such structures in anticancer drug development (Havrylyuk et al., 2010).
Insecticidal Applications
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against cotton leafworm demonstrated the potential of these compounds in agricultural pest management, indicating their relevance in developing new insecticidal formulations (Fadda et al., 2017).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
Future Directions
The compound and its derivatives could be further studied for their potential anticancer activities. These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .
properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-2-6-22-15(11-3-4-12-13(8-11)25-10-24-12)20-21-17(22)27-9-14(23)19-16-18-5-7-26-16/h2-5,7-8H,1,6,9-10H2,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABYJHETHJFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(1,3-benzodioxol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
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